molecular formula C18H16O6 B191655 Kaempferol 3,7,4'-trimethyl ether CAS No. 15486-34-7

Kaempferol 3,7,4'-trimethyl ether

Cat. No.: B191655
CAS No.: 15486-34-7
M. Wt: 328.3 g/mol
InChI Key: WSQWAMGRHJQANC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol 3,7,4’-trimethyl ether is typically synthesized through the methylation of kaempferol. The process involves the reaction of kaempferol with methanol in the presence of a catalyst, often under heated conditions . The reaction can be represented as follows:

Kaempferol+3CH3OHKaempferol 3,7,4’-trimethyl ether+3H2O\text{Kaempferol} + 3 \text{CH}_3\text{OH} \rightarrow \text{Kaempferol 3,7,4'-trimethyl ether} + 3 \text{H}_2\text{O} Kaempferol+3CH3​OH→Kaempferol 3,7,4’-trimethyl ether+3H2​O

Industrial Production Methods

Industrial production of kaempferol 3,7,4’-trimethyl ether follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Kaempferol 3,7,4’-trimethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kaempferol 3,7,4’-trimethyl ether is unique due to its specific methylation pattern, which enhances its stability and bioavailability compared to its parent compound, kaempferol . This makes it particularly useful in applications requiring prolonged antioxidant activity.

Properties

IUPAC Name

5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)17-18(23-3)16(20)15-13(19)8-12(22-2)9-14(15)24-17/h4-9,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQWAMGRHJQANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165752
Record name Kaempferol trimethylether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15486-34-7
Record name 5-Hydroxy-3,7,4′-trimethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15486-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol trimethylether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kaempferol trimethylether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)-4-benzopyrone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the sources of Kaempferol 3,7,4'-trimethyl ether?

A1: this compound has been identified in various plant species. Some notable examples include:

  • Siparuna gigantotepala: This plant, found in [], yielded this compound alongside other flavonoids during phytochemical investigations.
  • Ballota saxatilis subsp. saxatilis: This subspecies contains this compound as one of its flavone aglycones. []
  • Terminalia catappa L.: This plant, commonly known as the Indian almond, has been found to contain this compound in its leaves. []

Q2: What methods are used to identify and quantify this compound in plant extracts?

A2: Researchers utilize a combination of techniques to characterize and quantify this compound:

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) is frequently employed to separate this compound from other compounds in plant extracts. [, ]
  • Spectroscopic Identification: The identity of this compound is confirmed through spectroscopic analyses, including:
    • NMR Spectroscopy (1H-NMR and 2D-NMR): This technique provides structural information based on the magnetic properties of atomic nuclei. [, ]
    • Mass Spectrometry (LC-MS): This method helps determine the molecular weight and fragmentation pattern, aiding in compound identification. [, ]
  • Comparison with Standards: The identity of this compound is further confirmed by comparing its chromatographic and spectroscopic data with known standards. []

Q3: Are there any studies investigating the potential anti-inflammatory properties of compounds structurally similar to this compound?

A4: Yes, studies on Boesenbergia longiflora, a plant rich in flavonoids and diarylheptanoids, have shown promising anti-inflammatory properties. [] While this compound itself was not the most potent compound in this context, it exhibited moderate inhibitory activity against nitric oxide (NO) release in lipopolysaccharide-stimulated RAW 264.7 macrophage cells. [] This finding suggests that further exploration of this compound and its structural analogs in the context of inflammation is warranted.

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